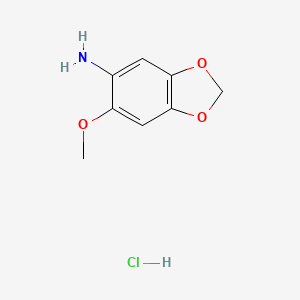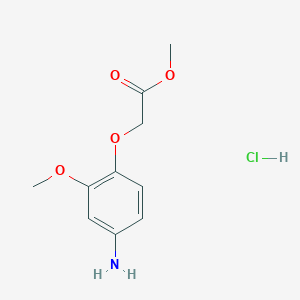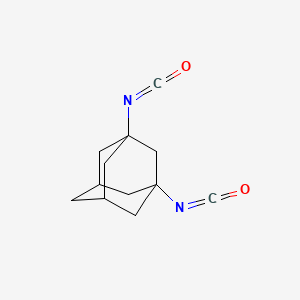
1,3-Diisocyanatoadamantane
描述
1,3-Diisocyanatoadamantane is a chemical compound characterized by the presence of two isocyanate groups attached to an adamantane core. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high stability and rigidity. The incorporation of isocyanate groups into the adamantane framework enhances its reactivity, making this compound a valuable compound in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diisocyanatoadamantane can be synthesized through a double Curtius rearrangement of 1,3-adamantanedicarboxylic acid . The process involves the conversion of the carboxylic acid groups into isocyanate groups using triphosgene as a reagent. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process. The scalability of the synthesis makes it feasible for large-scale production required in various industrial applications.
化学反应分析
Types of Reactions
1,3-Diisocyanatoadamantane undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of polyurethanes.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form carbamates.
Catalysts: Often used to enhance the reaction rates and selectivity.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions involving multiple isocyanate groups and polyols.
科学研究应用
1,3-Diisocyanatoadamantane has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1,3-Diisocyanatoadamantane primarily involves its reactivity with nucleophiles. The isocyanate groups readily react with compounds containing active hydrogen atoms, leading to the formation of stable covalent bonds. This reactivity is harnessed in various applications, including the synthesis of polyurethanes and other polymeric materials .
相似化合物的比较
Similar Compounds
1,3-Diaminoadamantane: Contains amino groups instead of isocyanate groups and is used in the synthesis of different polymers and pharmaceuticals.
1,3-Dehydroadamantane: An unsaturated derivative of adamantane with different reactivity and applications.
Uniqueness
1,3-Diisocyanatoadamantane is unique due to the presence of two highly reactive isocyanate groups, which confer distinct chemical properties and reactivity compared to other adamantane derivatives. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in the synthesis of high-performance materials and complex organic molecules .
属性
IUPAC Name |
1,3-diisocyanatoadamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-7-13-11-2-9-1-10(4-11)5-12(3-9,6-11)14-8-16/h9-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXLDKWQJYBKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N=C=O)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


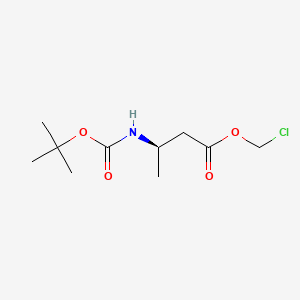
![rac-Chloromethyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B8052325.png)
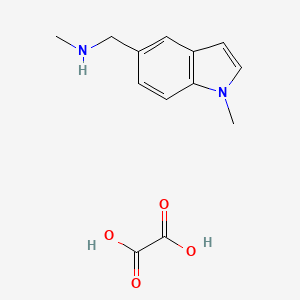

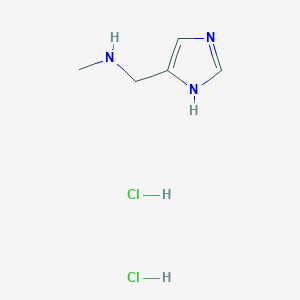
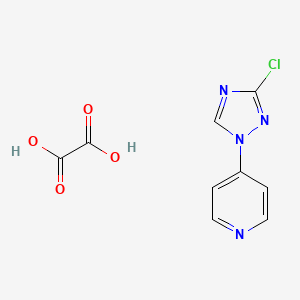
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B8052355.png)
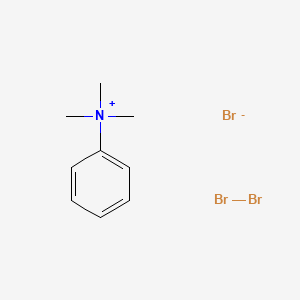
![n-Methyl-1-(1h-pyrrolo[2,3-b]pyridin-3-yl)methanamine oxalate](/img/structure/B8052363.png)
![(1R)-2-phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B8052371.png)

![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate](/img/structure/B8052384.png)
